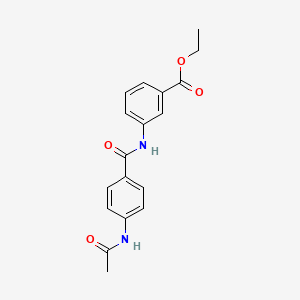

Ethyl 3-(4-acetamidobenzamido)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[(4-acetamidobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-24-18(23)14-5-4-6-16(11-14)20-17(22)13-7-9-15(10-8-13)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECMVAVWJYCXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 3 4 Acetamidobenzamido Benzoate

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of Ethyl 3-(4-acetamidobenzamido)benzoate suggests a primary disconnection at the central amide bond. This bond can be formed through an amidation reaction between ethyl 3-aminobenzoate (B8586502) and 4-acetamidobenzoic acid or its activated derivative. This approach simplifies the synthesis into the preparation of two key precursor molecules.

Esterification Reactions for Benzoate (B1203000) Moiety Formation

The synthesis of the ethyl 3-aminobenzoate precursor can be achieved through the esterification of 3-aminobenzoic acid. A common and well-established method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid in an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed.

Alternatively, transesterification reactions can be employed, where an existing ester of 3-aminobenzoic acid, such as methyl 3-aminobenzoate, is reacted with ethanol (B145695) in the presence of a suitable catalyst. researchgate.net

Table 1: Comparison of Esterification Methods for Benzoate Formation

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | 3-Aminobenzoic acid, Ethanol, H₂SO₄ | Reflux | Readily available starting materials, simple procedure. | Requires strong acid catalyst, reversible reaction. |

| Transesterification | Methyl 3-aminobenzoate, Ethanol, Catalyst | Varies with catalyst | Can be performed under milder conditions. | Requires pre-existing ester, catalyst may be expensive. researchgate.net |

Amidation Reactions for Amido Linkage Construction

The formation of the amide bond is a critical step in the synthesis of this compound. This can be achieved by reacting ethyl 3-aminobenzoate with 4-acetamidobenzoic acid. Direct condensation of a carboxylic acid and an amine to form an amide is challenging and often requires high temperatures and results in low yields. Therefore, activation of the carboxylic acid is typically necessary.

A widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride. 4-Acetamidobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-acetamidobenzoyl chloride. This acyl chloride can then be reacted with ethyl 3-aminobenzoate in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl generated during the reaction. This is a classic example of the Schotten-Baumann reaction. iitk.ac.inorganic-chemistry.orgwikipedia.orglscollege.ac.in

Another approach involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the amide bond formation under milder conditions.

A closely related compound, ethyl 4-(3-chlorobenzamido)benzoate, has been synthesized by reacting ethyl 4-aminobenzoate (B8803810) with 3-chlorobenzoyl chloride in dry tetrahydrofuran (B95107), demonstrating the feasibility of the acyl chloride approach. organic-chemistry.orglscollege.ac.in

Table 2: Common Amidation Strategies

| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Thionyl chloride, Oxalyl chloride | Anhydrous conditions, often with a base | High reactivity, generally good yields. | Requires handling of corrosive and moisture-sensitive reagents. |

| Coupling Reagents | DCC, EDC/HOBt | Room temperature, various solvents | Milder conditions, high yields, fewer side products. | Coupling reagents can be expensive and produce byproducts that need to be removed. |

Strategies for Introducing Acetamido Functionality

The acetamido group in 4-acetamidobenzoic acid is typically introduced by the acetylation of 4-aminobenzoic acid. This is a straightforward and high-yielding reaction where 4-aminobenzoic acid is treated with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base or in a solvent like acetic acid.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

For the amidation step using the acyl chloride method, key parameters to optimize include:

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Base: A tertiary amine base like triethylamine or pyridine is essential to scavenge the HCl produced. The stoichiometry of the base can affect the reaction progress and minimize side reactions.

Temperature: The reaction is often carried out at room temperature, but gentle heating or cooling may be necessary depending on the reactivity of the specific substrates.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is important to determine the optimal reaction time and prevent the formation of degradation products.

When using coupling reagents, the choice of the specific reagent and any additives, as well as the reaction temperature and time, are critical for achieving high yields and minimizing racemization if chiral centers are present.

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

For the amidation step, catalytic methods that avoid the use of stoichiometric activating agents are highly desirable. Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines. scribd.com Another approach is the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially recycled.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.netwikipedia.orgelement-msc.ruresearchgate.netmdpi.comnih.govresearchgate.net The synthesis of benzanilides under solvent-free conditions using microwave irradiation has been reported with excellent yields and short reaction times. wikipedia.org

The use of greener solvents is also a key aspect of green chemistry. Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or deep eutectic solvents can significantly improve the environmental profile of the synthesis.

Table 3: Green Chemistry Approaches for Amide Synthesis

| Approach | Method/Catalyst | Advantages |

| Catalytic Amidation | Boronic acids, Solid acids | Avoids stoichiometric waste, potential for catalyst recycling. scribd.com |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, lower energy consumption, often higher yields. researchgate.netwikipedia.orgelement-msc.ruresearchgate.netmdpi.comnih.govresearchgate.net |

| Greener Solvents | Water, Ethanol, Deep eutectic solvents | Reduced toxicity and environmental impact. |

Derivatization Strategies and Analogue Synthesis of this compound

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of analogues for various applications, such as structure-activity relationship studies.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters or amides. This allows for the introduction of a wide variety of functional groups at this position.

Modification of the Acetamido Group: The acetyl group can be replaced by other acyl groups to explore the effect of different substituents on the properties of the molecule.

Substitution on the Aromatic Rings: Electrophilic aromatic substitution reactions could potentially be used to introduce substituents onto either of the benzene (B151609) rings, although the directing effects of the existing groups would need to be carefully considered.

Derivatization of the Amide N-H: The hydrogen on the amide nitrogen can potentially be substituted, for instance, through alkylation, although this can be challenging.

The synthesis of analogues can also be achieved by using different starting materials. For example, using different substituted aminobenzoates or different substituted acetamidobenzoic acids in the amidation step would lead to a diverse range of analogues. The synthesis of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoate from ethyl 4-acetamidobenzoate highlights how this starting material can be a platform for creating more complex structures. researchgate.net

Modification of the Benzoate Ester Group

The ethyl benzoate group in this compound is susceptible to several chemical transformations, primarily hydrolysis, transesterification, and reduction. These reactions allow for the modification of the ester functionality to a carboxylic acid, a different ester, or an alcohol, respectively, thereby providing pathways to a variety of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-acetamidobenzamido)benzoic acid, under either acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, often referred to as saponification, is typically carried out by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521). researchgate.netsserc.org.uk The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This one-way reaction is generally preferred for its high conversion. researchgate.net For instance, the alkaline hydrolysis of ethyl benzoate, a related compound, is achieved by refluxing with sodium hydroxide solution, followed by acidification to precipitate the benzoic acid. psu.edumasterorganicchemistry.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, the transesterification of ethyl acetate (B1210297) to methyl acetate can be achieved under acidic conditions. researchgate.net This method allows for the introduction of various alkyl or aryl groups into the benzoate moiety, which can influence the compound's physical and chemical properties.

Reduction: The ester group can be reduced to a primary alcohol, [3-(4-acetamidobenzamido)phenyl]methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, capable of reducing esters to primary alcohols. masterorganicchemistry.comdoubtnut.comdoubtnut.comnih.gov The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, and involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. masterorganicchemistry.com It is important to note that LiAlH₄ is a strong reducing agent and may also reduce other functional groups present in the molecule, such as the amide, under certain conditions. doubtnut.com

| Transformation | Reagents and Conditions | Product | General Reference |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH (aq), reflux | 3-(4-acetamidobenzamido)benzoic acid | researchgate.netsserc.org.uk |

| Acid-Catalyzed Transesterification | R'OH, H⁺ catalyst | Alkyl/Aryl 3-(4-acetamidobenzamido)benzoate | researchgate.net |

| Reduction | 1. LiAlH₄, dry ether/THF 2. H₃O⁺ workup | [3-(4-acetamidobenzamido)phenyl]methanol | masterorganicchemistry.comdoubtnut.com |

Variations on the Acetamido Substituent

The acetamido group (-NHCOCH₃) on the terminal phenyl ring offers another site for chemical modification, including deacetylation to the free amine, N-alkylation, and N-acylation. These transformations enable the synthesis of a diverse range of analogues with potentially altered biological activities.

Deacetylation: The acetyl group can be removed to yield the corresponding primary amine, Ethyl 3-(4-aminobenzamido)benzoate. This can be achieved under acidic or basic conditions, although care must be taken to avoid hydrolysis of the ester and amide bonds in the main chain.

N-Alkylation: The nitrogen of the acetamido group can be alkylated, though it is generally less nucleophilic than a free amine. N-alkylation of amides can be challenging and often requires strong bases like sodium hydride (NaH) to deprotonate the amide, followed by reaction with an alkyl halide. nih.gov Alternative methods, such as using cesium carbonate (Cs₂CO₃) as a mild base, have been developed for the monoselective N-methylation of amides. nih.gov Mechanochemical methods under solvent-free conditions have also been reported for the N-methylation of secondary amines. nih.gov

N-Acylation: Further acylation of the acetamido nitrogen is generally difficult due to its low nucleophilicity. However, conversion to the corresponding amine via deacetylation would allow for subsequent acylation with various acyl chlorides or anhydrides to introduce different acyl groups. The reaction of amines with acyl chlorides is a common method for amide bond formation. frontiersin.orgresearchgate.netorganic-chemistry.orgresearchgate.net

| Transformation | General Reagents and Conditions | Potential Product | General Reference |

|---|---|---|---|

| Deacetylation | Acid or base hydrolysis | Ethyl 3-(4-aminobenzamido)benzoate | - |

| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Ethyl 3-(4-(N-alkylacetamido)benzamido)benzoate | nih.gov |

| N-Acylation (via amine) | 1. Deacetylation 2. Acyl chloride (R'COCl), base | Ethyl 3-(4-(acylamino)benzamido)benzoate | frontiersin.org |

Heterocyclic Ring Incorporations and Substituent Effects

The core structure of this compound can serve as a precursor for the synthesis of various heterocyclic compounds. The arrangement of functional groups, particularly after modification, allows for intramolecular cyclization reactions to form fused ring systems like quinazolinones and benzimidazoles.

Synthesis of Quinazolinones: Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. prepchem.com Their synthesis often involves the condensation of N-acylanthranilic acids with primary amines. prepchem.com By hydrolyzing the ester group of this compound to the carboxylic acid, an N-acylanthranilic acid analogue is formed. This intermediate could then be cyclized to a quinazolinone derivative. Another approach involves the reaction of ortho-aminobenzamides with various reagents. scispace.com For example, a transition-metal-free synthesis of quinazolin-4-ones has been developed through the reaction of ortho-fluorobenzamides with amides. scispace.com

Synthesis of Benzimidazoles: Benzimidazoles are another important class of heterocyclic compounds. A common synthetic route involves the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives. If the 4-acetamido group of the title compound is converted to an amine and the adjacent position on the same ring is functionalized with another amino group (creating an ortho-phenylenediamine moiety), subsequent intramolecular cyclization could yield a benzimidazole (B57391) derivative. For instance, the synthesis of novel benzimidazole-N-phenyl acetamides has been reported starting from o-phenylenediamine.

The nature and position of substituents on the aromatic rings can significantly influence the reactivity and the course of these cyclization reactions, as well as the properties of the resulting heterocyclic compounds. prepchem.com

| Target Heterocycle | Key Precursor Moiety | General Synthetic Strategy | General Reference |

|---|---|---|---|

| Quinazolinone | N-Acylanthranilic acid derivative | Intramolecular cyclization of the hydrolyzed ester | prepchem.com |

| Benzimidazole | N-Acyl-ortho-phenylenediamine derivative | Modification of the terminal ring followed by cyclization |

Synthesis of Chiral Analogues

The introduction of chirality into the structure of this compound can lead to compounds with specific stereochemical properties, which is particularly important in medicinal chemistry. Chirality can be introduced through the synthesis of atropisomers or by using chiral building blocks.

Atropisomeric Benzamides: Atropisomerism arises from hindered rotation around a single bond. In benzamides, this can occur when there are bulky substituents at the ortho positions of the aromatic rings, restricting the rotation around the aryl-carbonyl or aryl-nitrogen bonds. The enantioselective synthesis of atropisomeric benzamides has been achieved through methods like peptide-catalyzed bromination. prepchem.comscispace.com

Synthesis from Chiral Building Blocks: Chiral analogues can be synthesized by starting with or incorporating chiral aminobenzoic acid derivatives. sserc.org.uk For example, a practical synthesis of chiral (-)-α-aminobenzolactam has been described starting from L-homophenylalanine ethyl ester hydrochloride. nih.gov By employing chiral starting materials, it is possible to generate enantiomerically pure or enriched final products. The synthesis of chiral amino carboxylic-phosphonic acid derivatives has also been explored using asymmetric synthesis methods.

| Type of Chirality | Synthetic Strategy | Key Features | General Reference |

|---|---|---|---|

| Atropisomerism | Enantioselective synthesis | Introduction of bulky ortho-substituents to create a stable chiral axis | prepchem.comscispace.com |

| Point Chirality | Use of chiral starting materials | Incorporation of enantiomerically pure building blocks (e.g., chiral aminobenzoic acids) | sserc.org.uk |

Advanced Structural Characterization and Spectroscopic Analysis of Ethyl 3 4 Acetamidobenzamido Benzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a definitive structural assignment can be made.

Proton (¹H) NMR Spectral Assignment and Conformational Analysis

The ¹H NMR spectrum of Ethyl 3-(4-acetamidobenzamido)benzoate is predicted to display a series of distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into the aliphatic and aromatic regions.

Aliphatic Region: This region would feature signals from the ethyl ester and the acetyl group. The ethyl group is expected to present as a triplet around 1.4 ppm (for the -CH₃ group) and a quartet around 4.4 ppm (for the -OCH₂- group), characteristic of an ethyl ester. ucalgary.ca The methyl protons of the acetamido group (-NHCOCH₃) would likely appear as a sharp singlet at approximately 2.2 ppm.

Aromatic Region: The two benzene (B151609) rings and the two amide N-H protons would produce signals in this downfield region (typically 7.0-9.0 ppm). The two N-H protons are expected to appear as two separate broad singlets, with their chemical shifts being sensitive to solvent and concentration. The protons on the 4-acetamidobenzoyl ring system are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The four protons of the 3-substituted benzoate (B1203000) ring would exhibit more complex splitting patterns (multiplets, doublets of doublets) due to their meta and ortho coupling relationships.

Conformational Analysis: The conformation of the molecule, particularly rotation around the amide bonds, can influence the chemical shifts and appearance of the N-H and adjacent aromatic proton signals. Hydrogen bonding, both intramolecular and intermolecular, can lead to significant downfield shifts of the amide proton signals.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet (t) | Coupled to -OCH₂- protons. Based on ethyl benzoate. ucalgary.ca |

| Acetyl -CH₃ | ~2.2 | Singlet (s) | |

| Ethyl -OCH₂- | ~4.4 | Quartet (q) | Coupled to ethyl -CH₃ protons. Deshielded by ester oxygen. ucalgary.ca |

| Aromatic H's | 7.2 - 8.5 | Multiplets (m) | Complex signals for the two substituted benzene rings. |

| Amide N-H (benzoate side) | >8.5 | Broad Singlet (br s) | Chemical shift is solvent dependent. |

Carbon-13 (¹³C) NMR Spectral Assignment and Structural Elucidation

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, with the molecular formula C₁₈H₁₈N₂O₄, a total of 18 distinct carbon signals would be expected, assuming no accidental overlap.

Carbonyl Carbons: Three signals are predicted in the most downfield region (165-170 ppm) corresponding to the ester carbonyl and the two amide carbonyls. The ester carbonyl is typically found around 165-167 ppm. ucalgary.ca

Aromatic Carbons: The twelve carbons of the two benzene rings would resonate in the 110-145 ppm range. The carbons directly attached to nitrogen or oxygen (ipso-carbons) will have their shifts influenced by these substituents.

Aliphatic Carbons: The ethyl group carbons are expected around 61 ppm (-OCH₂) and 14 ppm (-CH₃). ucalgary.ca The acetyl methyl carbon should appear at approximately 24 ppm.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ethyl -C H₃ | ~14 | Based on ethyl benzoate. ucalgary.ca |

| Acetyl -C H₃ | ~24 | |

| Ethyl -OC H₂- | ~61 | Based on ethyl benzoate. ucalgary.ca |

| Aromatic C -H & Quaternary C | 110 - 145 | Twelve distinct signals expected. |

| Ester C =O | ~166 | Based on ethyl benzoate. ucalgary.ca |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Confirmation

2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would include the one between the ethyl -CH₂- and -CH₃ protons, and correlations between adjacent protons on both aromatic rings, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., the ethyl -CH₂- protons at ~4.4 ppm to the carbon at ~61 ppm). sdsu.eduresearchgate.net

From the ethyl -OCH₂- protons to the ester carbonyl carbon.

From the amide N-H protons to the carbonyl carbons of their respective amide groups.

From the N-H protons to carbons within the adjacent aromatic rings.

From aromatic protons to other carbons within the same ring and, crucially, across the amide and ester linkages to the carbonyl carbons. These correlations would unambiguously connect the ethyl benzoate moiety to the 4-acetamidobenzoyl moiety via the central amide bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. collectionscanada.gc.ca

N-H Stretching: A moderate to sharp absorption is expected around 3300 cm⁻¹ for the two N-H groups.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and acetyl groups) appear just below 3000 cm⁻¹.

C=O Stretching: This is a key region. Three strong absorption bands are expected between 1650 and 1720 cm⁻¹. The ester carbonyl usually appears at the higher end of this range (~1720 cm⁻¹), while the two amide carbonyls (Amide I bands) would appear at slightly lower wavenumbers (~1660-1680 cm⁻¹). ucalgary.ca

N-H Bending (Amide II): This vibration, coupled with C-N stretching, gives a strong band around 1550-1600 cm⁻¹.

C-O Stretching: The ester C-O stretches will produce strong bands in the 1100-1300 cm⁻¹ region. ucalgary.ca

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region correspond to the aromatic rings.

Raman spectroscopy would provide complementary information, with non-polar bonds like C-C and symmetric stretches often showing stronger signals than in IR. chemicalbook.com

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | ~3300 | Medium |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aliphatic C-H | Stretch | <3000 | Medium |

| Ester C=O | Stretch | ~1720 | Strong |

| Amide C=O | Amide I Stretch | ~1670 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Amide N-H | Amide II Bend | ~1580 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₈H₁₈N₂O₄, giving it a monoisotopic mass of approximately 342.1267 g/mol .

The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 342. Key fragmentation pathways would likely involve the cleavage of the ester and amide functional groups, which represent points of relative instability.

Predicted Fragmentation Pattern

| m/z Value | Lost Fragment | Identity of Fragment |

|---|---|---|

| 297 | C₂H₅O• | Loss of the ethoxy radical from the ester. |

| 180 | C₉H₈NO₂ | Cleavage of the central amide bond to form the [4-acetamidobenzoyl]+ cation. |

| 162 | C₉H₉NO₃ | Cleavage of the central amide bond to form the [ethyl 3-aminobenzoate]+• radical cation. |

| 134 | C₂H₅O•, C₇H₅NO | Loss of ethoxy radical followed by cleavage of the benzoyl moiety. |

The fragmentation would likely be dominated by cleavages that form stable acylium ions. For instance, cleavage of the central amide bond to form the 4-acetamidobenzoyl cation (m/z 180) or the [M - OEt]⁺ ion (m/z 297) are predicted to be significant pathways.

X-ray Crystallography for Solid-State Molecular Structure Determination

While no crystal structure has been published for this compound itself, analysis of a structurally similar compound, ethyl 4-(3-chlorobenzamido)benzoate , provides significant insight into the likely solid-state conformation. eurjchem.com

For the analogue, ethyl 4-(3-chlorobenzamido)benzoate, X-ray diffraction analysis revealed the following:

Crystal System: Triclinic

Space Group: P-1

Key Structural Features: The molecule is not perfectly planar. The two benzene rings are twisted relative to each other. The amide linkage provides a site for strong intermolecular hydrogen bonding (N-H···O=C), which dictates the crystal packing, forming chains or sheets of molecules within the lattice.

Crystal Packing and Intermolecular Interactions

Detailed research findings and data tables regarding the crystal packing and intermolecular interactions of this compound cannot be presented as the crystallographic data for this specific compound has not been reported in publicly accessible databases. The determination of unit cell parameters, space group, and the analysis of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions are contingent upon the availability of single-crystal X-ray diffraction data.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in its crystalline state, which would include detailed measurements of torsion angles and dihedral angles to define the three-dimensional arrangement of the molecule, cannot be conducted. This analysis is reliant on solved crystal structure data which, as stated, is not available. The conformation of the acetamido, benzamido, and benzoate groups relative to each other remains undetermined in the solid state.

Computational and Theoretical Studies on Ethyl 3 4 Acetamidobenzamido Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule at the atomic level.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. This analysis would help identify the most reactive sites within Ethyl 3-(4-acetamidobenzamido)benzoate, but specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential Surface (ESP) map illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules. Red-colored regions on an ESP map indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue regions indicate positive potential, susceptible to nucleophilic attack. For this compound, an ESP map would reveal the electron-rich and electron-deficient areas, providing clues about its intermolecular interactions. No such mapping for this specific compound has been found in published research.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal how a molecule like this compound behaves in different environments, such as in a solvent. MD is used to explore the molecule's various possible shapes (conformations) and to assess their stability. This information is critical for understanding its biological activity and physical properties. There are no published MD simulation studies specifically for this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.

Prediction of Binding Modes and Affinities

Docking simulations are widely used in drug discovery to predict how a potential drug molecule, such as this compound, might interact with a biological target. The simulation predicts the specific binding mode (the orientation and conformation of the ligand in the receptor's binding site) and estimates the binding affinity, which is a measure of the strength of the interaction. This information helps in understanding the molecule's potential biological activity. However, there are no available molecular docking studies that have investigated the interactions of this compound with any specific biological target.

Identification of Key Interacting Residues and Motifs

To understand the potential biological activity of this compound, a crucial step is to identify its interactions with a specific protein target. Molecular docking is a primary computational technique used for this purpose. hilarispublisher.comiaanalysis.com This method predicts the preferred orientation and binding affinity of a ligand (the compound) when bound to the active site of a receptor (the protein). hilarispublisher.com The process involves searching for the most stable binding conformation by evaluating various poses of the ligand within the protein's binding pocket. iaanalysis.com

The analysis of a successful docking simulation reveals key interacting residues—specific amino acids within the protein's active site that form non-covalent bonds with the ligand. nih.govstackexchange.com These interactions are fundamental to molecular recognition and are generally categorized as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. These are highly directional and crucial for specificity. deeporigin.com

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and nonpolar amino acid residues, driving the ligand into the binding pocket away from the aqueous environment. deeporigin.com

Electrostatic Interactions: Include ionic bonds and other charge-based interactions that contribute significantly to the binding energy. deeporigin.comresearchgate.net

For instance, in studies of other benzamide (B126) analogues designed as inhibitors for the FtsZ protein, molecular docking has shown crucial hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. nih.govtandfonline.com A similar analysis for this compound would involve docking it into a relevant biological target and meticulously analyzing the resulting complex to map out the specific amino acid residues and the types of bonds formed, thereby identifying the key motifs responsible for its binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.orgslideshare.net The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me By quantifying these properties, QSAR models can predict the activity of new, unsynthesized compounds, making it an invaluable tool for the rational design of novel analogues with potentially enhanced efficacy. jocpr.comnih.gov

The development of a QSAR model is a systematic process that involves collecting a dataset of structurally related compounds with experimentally determined biological activities, calculating molecular descriptors, building a predictive model using statistical methods, and rigorously validating its predictive power. jocpr.comresearchgate.netresearchgate.net

The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. fiveable.me These descriptors quantify various physicochemical properties of the molecules. The selection of appropriate descriptors is critical as they must encode the structural features relevant to the biological activity being studied. fiveable.me Descriptors are generally classified based on their dimensionality:

1D Descriptors: These are the simplest descriptors and include whole-molecule properties like molecular weight, atom counts, and logP (a measure of lipophilicity). neovarsity.org

2D Descriptors: Derived from the 2D representation of a molecule, these descriptors encode information about topology and connectivity, such as connectivity indices and molecular fingerprints. scielo.brresearchgate.netresearchgate.net

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, including steric parameters (size and shape) and electronic properties (electrostatic fields). nih.govneovarsity.org

For a QSAR study on analogues of this compound, a wide range of descriptors would be calculated to capture the properties influencing their biological activity.

Table 1: Common Physicochemical Descriptors in QSAR Studies

| Descriptor Category | Descriptor Name | Description |

|---|---|---|

| Lipophilicity | LogP (Partition Coefficient) | Measures a compound's distribution between an octanol and water phase, indicating its hydrophobicity and ability to cross cell membranes. pharmacareerinsider.com |

| Electronic | Hammett's Constant (σ) | Quantifies the electron-withdrawing or electron-donating effect of substituents on a benzene (B151609) ring. pharmacareerinsider.com |

| Electronic | Dipole Moment | Represents the measure of net molecular polarity, which is crucial for understanding non-covalent interactions. frontiersin.org |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which relate to the molecule's ability to donate or accept electrons. frontiersin.org |

| Steric | Taft's Steric Parameter (Es) | Measures the bulkiness of a substituent, which can influence how well a molecule fits into a receptor site. pharmacareerinsider.com |

| Steric | Molar Refractivity (MR) | A measure of the molar volume of a molecule combined with its polarizability. frontiersin.org |

| Topological | Wiener Index | A topological index of a molecule, defined as the sum of distances between all pairs of its non-hydrogen atoms. frontiersin.org |

| Topological | Zagreb Indices | Molecular structure descriptors calculated from the degrees of vertices in the molecular graph, reflecting the branching of the carbon skeleton. frontiersin.org |

This table presents a selection of commonly used descriptors in QSAR modeling to illustrate the types of properties that would be calculated for a study on this compound and its analogues.

Once descriptors are calculated for a set of compounds (a "training set") with known activities, a mathematical model is developed to correlate these descriptors with the biological response. fiveable.meigi-global.com The general form of a QSAR model is an equation:

Activity = f(Physicochemical Properties and/or Structural Properties) + error wikipedia.org

Statistical techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to generate these models. fiveable.mewikipedia.org The resulting model provides insights into which molecular properties are most important for the desired biological activity.

A critical phase of QSAR modeling is validation, which ensures that the model is robust and has predictive power for new compounds not included in the training set. mdpi.comnih.govbasicmedicalkey.com Validation is performed using several statistical metrics:

Coefficient of Determination (r²): Indicates the goodness of fit for the training set. A value greater than 0.6 is generally considered acceptable. mdpi.com

Cross-Validation Coefficient (q² or r²(CV)): Assesses the internal predictive ability of the model. A q² value greater than 0.5 is a common requirement for a valid model. mdpi.com

External Validation (pred_r²): The model's predictive power is tested on an independent set of molecules (the "test set"). This is considered the most stringent test of a model's utility. nih.govmdpi.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² | Coefficient of determination; measures the goodness of fit of the model for the training set. | > 0.6 mdpi.com |

| q² (or r²(CV)) | Cross-validated correlation coefficient; measures the internal predictive power of the model. | > 0.5 mdpi.com |

| pred_r² | Predictive r² for the external test set; measures the model's ability to predict the activity of new compounds. | Varies, but should be statistically significant and close to r² |

| F-test value | A measure of the statistical significance of the regression model. mdpi.com | A high value indicates statistical confidence. |

This table outlines the primary statistical metrics used to validate the robustness and predictive capability of a QSAR model.

A validated QSAR model can then be used to screen virtual libraries of novel analogues of this compound. By calculating the descriptors for these new structures and inputting them into the QSAR equation, their biological activities can be predicted. nih.gov This process allows researchers to prioritize the synthesis and testing of compounds that are most likely to exhibit high activity, thereby accelerating the drug discovery process. jocpr.com

Investigation of Biological Activities and Underlying Mechanisms of Action in Model Systems

Analytical Methodologies for Ethyl 3 4 Acetamidobenzamido Benzoate Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating a compound from impurities or from a complex mixture. The choice of method depends on the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)HPLC is a primary technique for the analysis of non-volatile or thermally sensitive compounds like Ethyl 3-(4-acetamidobenzamido)benzoate. A typical reverse-phase HPLC (RP-HPLC) method would be developed to assess its purity.

Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (like C18). A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analyte and its impurities between the two phases.

Hypothetical Method Parameters: While no specific method exists, a typical starting point would involve a C18 column, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, and UV detection at a wavelength where the compound exhibits maximum absorbance. nih.govmiamioh.edu The method would need to be optimized to achieve adequate separation from any potential impurities or degradation products. gavinpublishers.com

Gas Chromatography (GC)GC is suitable for volatile and thermally stable compounds. Given the structure of this compound, its volatility might be limited, potentially making GC a less common choice than HPLC without derivatization.

Principle: The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.

General Considerations: If GC were to be used, a high-temperature capillary column (e.g., with a polysiloxane-based stationary phase) would likely be required. eurjchem.com The thermal stability of the compound in the injector and column would be a critical factor to evaluate to prevent on-column degradation. orgsyn.orgresearchgate.net

Thin-Layer Chromatography (TLC)TLC is a simple, rapid, and cost-effective chromatographic technique often used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance.

Principle: A small amount of the compound is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a sealed chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. utexas.edu

Application: For this compound, TLC could be used to monitor its synthesis or to quickly check for the presence of impurities. openaccesspub.org The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), would be optimized to achieve clear separation, visualized under UV light. orgsyn.org

Advanced hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Identification and Quantification in Complex Matrices

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, provide high sensitivity and selectivity, making them ideal for identifying and quantifying compounds in complex samples.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for quantifying trace levels of compounds in complex matrices. The HPLC separates the target compound, which is then ionized (e.g., by electrospray ionization - ESI) and analyzed by two mass analyzers in series for highly specific detection. researchgate.netnih.gov This technique would be the gold standard for quantifying this compound in biological or environmental samples. bwise.kr

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for its identification. The GC separates the compound, and the mass spectrometer fragments the molecule into a unique pattern (mass spectrum) that acts as a chemical fingerprint. nih.gov This mass spectrum can be compared to libraries for identification. nih.gov Although no specific mass spectrum for this compound is readily available in public databases, related structures like Ethyl benzoate (B1203000) show characteristic fragmentation patterns. nih.gov

Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis)

UV-Visible spectrophotometry is a straightforward method for the quantitative analysis of compounds that contain chromophores (light-absorbing groups).

Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). researchgate.net

Applicability: this compound possesses aromatic rings and amide functional groups, which are strong chromophores. Therefore, UV-Vis spectrophotometry could be a viable method for its quantification in simple solutions, provided there are no interfering substances that absorb at the same wavelength. researchgate.net A UV spectrum would first be recorded to determine the λmax, which would then be used for creating a calibration curve to determine the concentration of unknown samples. researchgate.net

Method Validation Parameters (Sensitivity, Specificity, Accuracy, Precision, Robustness)

Any quantitative analytical method must be validated to ensure its reliability, as per guidelines from bodies like the International Council for Harmonisation (ICH). gavinpublishers.comresearchgate.net For this compound, this would involve:

Sensitivity: This is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate in HPLC). nih.gov This provides an indication of its reliability during normal usage.

The table below summarizes the key validation parameters and their purpose.

| Validation Parameter | Description |

| Sensitivity (LOD, LOQ) | Defines the lower limits of reliable detection and quantification. |

| Specificity | Ensures the signal measured is only from the target compound. |

| Accuracy | Confirms the measured value is close to the actual value. |

| Precision | Demonstrates the reproducibility of the results. |

| Linearity | Confirms a proportional relationship between signal and concentration over a defined range. |

| Range | The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. |

| Robustness | Shows the method's reliability against minor changes in operational parameters. |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Scalability

The synthesis of Ethyl 3-(4-acetamidobenzamido)benzoate classically involves the formation of an amide bond between 4-acetamidobenzoic acid and ethyl 3-aminobenzoate (B8586502), followed by or preceded by esterification. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic protocols.

Key research objectives would include:

Catalytic Amidation: Moving beyond traditional stoichiometric coupling agents, which generate significant waste, research into catalytic amidation is a priority. pulsus.com The use of transition metal catalysts (e.g., palladium, copper) or organocatalysts could offer milder reaction conditions and improved atom economy. numberanalytics.comnumberanalytics.com Boron-based catalysts have also shown promise in large-scale amide synthesis and represent a viable area of investigation. ucl.ac.uk

Green Chemistry Approaches: The development of synthetic routes in environmentally benign solvents, such as water or recyclable aqueous micellar solutions, is a critical goal. organic-chemistry.org One-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve process efficiency and reduce waste, representing a key area for exploration. nih.gov

Scalability and Process Optimization: A major focus will be on the scalability of the most promising synthetic route. This involves optimizing reaction parameters such as temperature, solvent, and reactant concentrations to ensure the process is robust, high-yielding, and economically viable for potential industrial application. acs.orgnumberanalytics.com The process mass intensity (PMI) would be a key metric for evaluating the greenness and efficiency of different routes. nih.gov

| Synthetic Route | Coupling Reagent/Catalyst | Solvent | Hypothetical Yield (%) | Key Advantages |

|---|---|---|---|---|

| Classical Coupling | HATU/DIPEA | DMF | 85 | High yield, well-established |

| Catalytic Amidation | Boronic Acid Catalyst | Toluene | 90 | Low catalyst loading, reduced waste |

| Green Synthesis | Enzyme (e.g., Lipase) | Aqueous Buffer | 78 | Mild conditions, environmentally friendly |

| One-Pot Synthesis | T3P/Pyridine (B92270) | Ethyl Acetate (B1210297) | 92 | High efficiency, scalable, low epimerization risk acs.org |

Advanced Computational Approaches for Structure-Based Design

Given that benzanilide (B160483) derivatives are known to interact with various biological targets, computational methods are essential for predicting potential binding partners and guiding the design of more potent analogues. mdpi.com Structure-based drug design (SBDD) would be a central strategy. nih.govnih.gov

Future computational studies would involve:

Molecular Docking: The compound would be docked into the active sites of a panel of pharmacologically relevant enzymes, such as kinases, proteases, and phosphatases, for which 3D structures are available. researchgate.netresearchgate.netnih.gov This process predicts the most likely binding poses and affinities, helping to prioritize targets for experimental validation.

Pharmacophore Modeling: Based on the structures of known active benzanilides, a pharmacophore model could be developed to identify the essential structural features required for biological activity. slideshare.net This model would then be used to virtually screen large compound libraries for molecules with similar features.

Molecular Dynamics (MD) Simulations: Once a promising protein-ligand complex is identified through docking, MD simulations can be used to study the stability of the interaction over time and to understand the detailed molecular interactions, including the role of water molecules in the binding site. nih.gov

| Enzyme Target | Protein Family | Hypothetical Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| p38 MAP Kinase | Kinase | -9.2 | Hydrogen bond with hinge region, pi-stacking with aromatic residue |

| Cathepsin S | Protease | -8.5 | Hydrogen bonds with catalytic triad (B1167595) residues |

| BACE1 | Protease | -8.9 | Interaction with flap region, hydrogen bonds mdpi.com |

| Acetylcholinesterase (AChE) | Hydrolase | -7.8 | Pi-pi stacking in peripheral anionic site mdpi.com |

Identification of New Biological Targets and Pathways

A crucial area of future research is the unbiased identification of the cellular targets of this compound to uncover its mechanism of action. nih.gov This moves beyond prediction to the experimental confirmation of its biological activity.

Key methodologies would include:

Affinity-Based Proteomics: This powerful technique involves immobilizing the compound (or a close analogue) on a solid support to create an affinity matrix. nih.gov This matrix is then used to "pull down" binding proteins from cell lysates. The captured proteins are subsequently identified and quantified using mass spectrometry, often employing techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) for robust target identification. pnas.org

Genetic Interaction Mapping: Genetic methods can complement biochemical approaches. broadinstitute.org For instance, RNA interference (RNAi) or CRISPR-based screens could identify genes whose knockdown or knockout sensitizes or confers resistance to the compound's effects, thereby pointing to the target or pathway being modulated. pharmafeatures.com

Phenotypic Screening and Connectivity Mapping: The compound would be tested in a broad array of cell-based phenotypic assays. pnas.org The resulting activity profile can be compared to the profiles of well-characterized reference compounds using computational tools like the Connectivity Map, which can infer mechanism of action and potential targets by matching gene expression signatures. broadinstitute.orgpharmafeatures.com Benzanilide derivatives have previously been investigated for antimicrobial and antispasmodic activities, providing logical starting points for phenotypic screens. nih.govseu.ac.lk

Development of High-Throughput Screening Assays

To efficiently screen for biological activity and to test analogues synthesized during lead optimization, the development of robust high-throughput screening (HTS) assays is essential. nih.gov

Future work in this area would focus on:

Biochemical Assay Development: For a prioritized enzyme target identified through computational or proteomic methods, a biochemical HTS assay would be developed. Fluorescence-based assays are the most common due to their sensitivity and compatibility with automation. acs.org The assay would be optimized for stability, and its robustness would be validated by calculating the Z' factor, a statistical measure of assay quality. nih.gov

Mechanism of Inhibition (MoI) Studies: For hits identified in an HTS campaign, follow-up assays would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This involves measuring the inhibitor's potency (IC₅₀) at various substrate concentrations.

Application as Chemical Probes for Biological Systems

High-quality chemical probes are invaluable tools for dissecting protein function in complex biological systems. nih.govnih.gov A future research goal would be to develop this compound or a refined analogue into such a probe.

This would require:

Demonstration of Potency and Selectivity: The compound must be shown to potently modulate its intended target with high selectivity over other related proteins.

Structural Modification: To enhance its utility as a probe, the parent molecule would be functionalized. This could involve adding a biotin (B1667282) tag for affinity purification and target validation experiments, a fluorescent dye for visualizing the target protein in living cells via microscopy, or a photoreactive group for photoaffinity labeling to covalently capture the binding partner. rsc.orgmdpi.com

Development of an Inactive Analogue: A crucial component of a chemical probe set is a structurally similar but biologically inactive control compound. nih.gov This control helps to ensure that any observed biological effect is due to the on-target activity of the probe and not some non-specific or off-target effect.

Investigation into Non-Biological Material Science Applications

The structure of this compound, containing both hydrogen-bond donating and accepting amide groups, as well as aromatic rings capable of π-π stacking, suggests potential applications in material science. solubilityofthings.com

Future research could explore:

Polymer Synthesis: The molecule could serve as a monomer for the synthesis of novel poly(ester amide)s. rsc.orgresearchgate.net These polymers often exhibit a unique combination of properties, such as the mechanical strength of polyamides and the biodegradability of polyesters, making them attractive for biomedical applications like tissue engineering scaffolds or drug delivery systems. researchgate.net

Organogel Formation: The ability to form extensive intermolecular hydrogen bonding networks means the compound could potentially act as a low molecular weight organogelator, capable of immobilizing organic solvents to form semi-solid materials.

Liquid Crystals: The rigid, aromatic-rich structure is a common feature in molecules that form liquid crystalline phases. Investigations into the thermal behavior of the compound and its derivatives could reveal potential applications in display technologies or as advanced functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-acetamidobenzamido)benzoate, and how can reaction conditions be tailored to improve yield?

- Methodology : Multi-step synthesis typically involves coupling 4-acetamidobenzoic acid derivatives with ethyl 3-aminobenzoate via amide bond formation. Key steps include:

- Activation of the carboxyl group (e.g., using HATU or EDCI as coupling agents).

- Solvent selection (DMF or DCM) and temperature control (0–25°C) to minimize side reactions.

- Post-reaction purification via column chromatography or recrystallization .

- Optimization : Reaction monitoring with TLC or HPLC ensures intermediate purity. Yield improvements (>70%) are achieved by adjusting stoichiometry (1.2:1 molar ratio of acylating agent to amine) and inert atmospheres to prevent hydrolysis .

Q. How can researchers characterize the molecular structure of this compound?

- Techniques :

- X-ray crystallography : Use SHELX for structure refinement, particularly for resolving hydrogen-bonding networks between the acetamido and benzamido groups .

- Spectroscopy :

- NMR : and NMR to confirm substituent positions (e.g., δ 2.1 ppm for acetamido methyl protons).

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~1730 cm (ester C=O) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 355.12) .

Advanced Research Questions

Q. How do solvent polarity and catalysts influence the regioselectivity of reactions involving this compound?

- Case Study : Nitration or halogenation reactions may yield conflicting regioselectivity in literature. For example:

- Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the para position of the benzamido group.

- Protic solvents (e.g., acetic acid) shift selectivity to the meta position due to hydrogen-bonding effects.

- Catalysts like FeCl vs. AlCl alter Lewis acidity, impacting reaction pathways .

- Resolution : Computational modeling (DFT) predicts reactive sites, while LC-MS tracks intermediates to validate mechanisms .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Data Discrepancies : Inconsistent IC values in enzyme inhibition assays (e.g., COX-2 vs. MMP-9) may arise from:

- Assay conditions (pH, ionic strength) affecting compound solubility.

- Variability in protein expression systems (eukaryotic vs. prokaryotic).

- Methodological Adjustments :

- Standardize buffer systems (e.g., PBS at pH 7.4).

- Use isothermal titration calorimetry (ITC) to measure binding constants directly, bypassing fluorescence/quenching artifacts .

Q. How can researchers elucidate the mechanism of action in cellular systems?

- Approaches :

- Target identification : SILAC-based proteomics to identify proteins binding to the acetamido/benzamido motifs.

- Pathway analysis : RNA-seq profiling of treated vs. untreated cells to map upregulated/downregulated genes (e.g., apoptosis-related pathways).

- Structural analogs : Compare activity of derivatives lacking the acetamido group to isolate pharmacophores .

Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.